

Application Note: Characterization of Diethyl Adipate using FTIR and NMR Spectroscopy

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Compound of Interest		
Compound Name:	Diethyl adipate	
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Introduction

Diethyl adipate is a diester of adipic acid and ethanol, widely used as a plasticizer, solvent, and in the formulation of various chemical products. Its chemical structure and purity are critical for its performance in these applications. Fourier Transform Infrared (anNMR) spectroscopy are powerful analytical techniques for the structural elucidation and characterization of organic molecules like **diethyl adipate**. This application note provides a detailed protocol for the characterization of **diethyl adipate** using both FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Principle

FTIR Spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. For **diethyl adipate**, the most characteristic absorption is from the carbonyl (C=O) stretch of the ester groups.[1][2]

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy gives insights into the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule.



Experimental Protocols FTIR Spectroscopy

Objective: To identify the characteristic functional groups of **diethyl adipate**.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (Neat Liquid Film):

- Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr, NaCl) are clean and dry.
- Place a single drop of diethyl adipate onto the center of the ATR crystal or one of the salt plates.
- If using salt plates, carefully place the second plate on top of the first, creating a thin liquid film between them.
- Mount the sample in the spectrometer's sample holder.

Data Acquisition:

- Collect a background spectrum to account for atmospheric and instrumental interferences.
- Acquire the sample spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.
- Set the resolution to 4 cm⁻¹ and co-add 16 to 32 scans to improve the signal-to-noise ratio.

NMR Spectroscopy

Objective: To elucidate the detailed chemical structure of **diethyl adipate**.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

Accurately weigh approximately 10-20 mg of diethyl adipate into a clean, dry vial.



- Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which
 is a common choice for esters.[3][4]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

Data Acquisition (1H NMR):

- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
- Acquire the ¹H NMR spectrum over a spectral width of approximately 0-12 ppm.

Data Acquisition (13C NMR):

- A slightly higher sample concentration (30-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a reasonable time.
- Acquire the ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Data Presentation FTIR Spectral Data

The FTIR spectrum of **diethyl adipate** is characterized by the following key absorption bands:



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2980-2850	C-H stretch	Aliphatic (CH2, CH3)
~1735	C=O stretch	Ester Carbonyl[1][2]
~1240 and ~1170	C-O stretch	Ester

NMR Spectral Data

The ¹H and ¹³C NMR spectra of **diethyl adipate** in CDCl₃ show distinct signals corresponding to the different protons and carbons in the molecule.

¹H NMR Data[4]

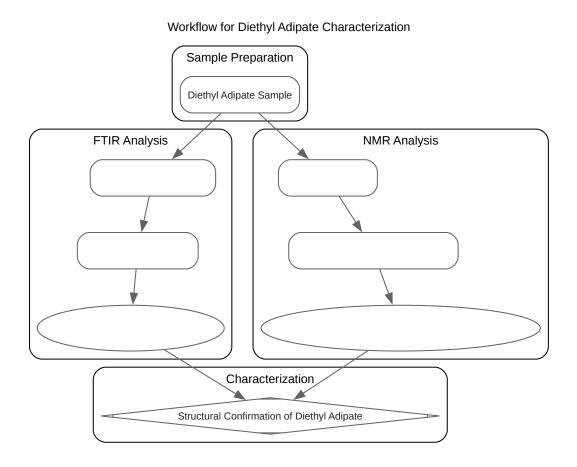
Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet	4H	-O-CH ₂ -CH ₃
~2.32	Triplet	4H	-O-C(=O)-CH ₂ -
~1.67	Multiplet	4H	-C(=O)-CH ₂ -CH ₂ -
~1.25	Triplet	6H	-O-CH ₂ -CH ₃

¹³C NMR Data[3]

Chemical Shift (δ, ppm)	Assignment
~173.5	-C=O
~60.3	-O-CH₂-CH₃
~34.0	-O-C(=O)-CH ₂ -
~24.5	-C(=O)-CH ₂ -CH ₂ -
~14.2	-O-CH ₂ -CH ₃



Visualization



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Caption: Workflow for the spectroscopic characterization of **diethyl adipate**.

Conclusion



FTIR and NMR spectroscopy are indispensable and complementary techniques for the unambiguous characterization of **diethyl adipate**. FTIR provides rapid confirmation of the ester functional group, while ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecule's structure. The protocols and data presented in this application note provide a comprehensive guide for the successful analysis of **diethyl adipate** in a research and quality control setting.

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